1,3-Bis(2-bromobenzyl)-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
1,3-Bis(2-bromobenzyl)-5,5-diphenylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two bromobenzyl groups and two phenyl groups attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-bromobenzyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-bromobenzyl bromide with 5,5-diphenylhydantoin in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The base used can be potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(2-bromobenzyl)-5,5-diphenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the bromobenzyl groups can be substituted by various nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions.
Reduction: Reduction reactions can occur, especially targeting the imidazolidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Nucleophilic Substitution: Products include azide, thiocyanate, or methoxy derivatives.
Oxidation: Oxidized products may include benzoic acid derivatives.
Reduction: Reduced products may involve the formation of secondary amines or alcohols.
Scientific Research Applications
1,3-Bis(2-bromobenzyl)-5,5-diphenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Bis(2-bromobenzyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with molecular targets through its bromobenzyl and phenyl groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2-chlorobenzyl)-5,5-diphenylimidazolidine-2,4-dione
- 1,3-Bis(2-fluorobenzyl)-5,5-diphenylimidazolidine-2,4-dione
- 1,3-Bis(2-iodobenzyl)-5,5-diphenylimidazolidine-2,4-dione
Uniqueness
1,3-Bis(2-bromobenzyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to the presence of bromine atoms, which can participate in specific chemical reactions such as nucleophilic substitution and oxidative addition. This makes it a versatile compound for various synthetic applications and research studies.
Properties
Molecular Formula |
C29H22Br2N2O2 |
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Molecular Weight |
590.3 g/mol |
IUPAC Name |
1,3-bis[(2-bromophenyl)methyl]-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C29H22Br2N2O2/c30-25-17-9-7-11-21(25)19-32-27(34)29(23-13-3-1-4-14-23,24-15-5-2-6-16-24)33(28(32)35)20-22-12-8-10-18-26(22)31/h1-18H,19-20H2 |
InChI Key |
TWHYQAXVTFAHGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2CC3=CC=CC=C3Br)CC4=CC=CC=C4Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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